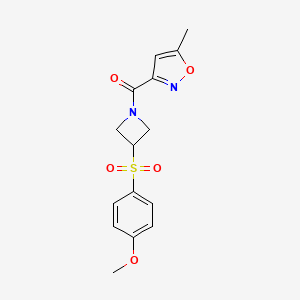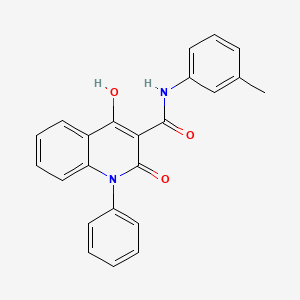![molecular formula C21H27N5O2S B2702828 N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1019187-33-7](/img/structure/B2702828.png)
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class . Compounds in this class are known to have various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Synthesis Analysis
While the specific synthesis for this compound is not available, related [1,2,4]triazolo[4,3-a]quinazoline compounds are typically synthesized through a series of reactions involving heterocyclization of substituted aminotriazoles with various bifunctional compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared analysis (FTIR), proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .Aplicaciones Científicas De Investigación
Regioselectivity and Electrophilic Reactions
Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one : This study discusses the reactions of a model compound with alkyl and aryl halides, leading to S-substituted derivatives. Theoretical DFT computational studies supported the explanation of the results, providing insights into the regioselectivity of these compounds towards different electrophiles. This research could be foundational for understanding the chemical behavior of similar compounds in scientific applications (Fathalla, Čajan, & Pazdera, 2000).
Synthesis and Biological Activity Prediction
Synthesis and Prediction of Biological Activity : Another study aimed at modeling the virtual library of related compounds to determine their biological activity spectrum and acute toxicity. This involved synthesizing derivatives and using computer prediction software, highlighting the compounds' potential for antineurotic activity and treatment of male reproductive and erectile dysfunction. The findings suggest these compounds are promising for further investigation as nontoxic substances with potential biological applications (Danylchenko, Drushlyak, & Kovalenko, 2016).
Synthesis and Characterization
Synthesis of Triazoles and Tetrazoles Condensed with Spiro(benzo[h]quinazoline-5,1′-cyclohexane) : The condensation reactions and synthesis of various derivatives highlight the chemical versatility and potential for creating novel compounds with diverse applications. This research contributes to the broader understanding of how to manipulate the core structure for specific scientific purposes (Markosyan, Kuroyan, & Dilanyan, 2000).
Antibacterial and Antimicrobial Evaluation
Antibacterial Evaluation of Derivatives : The synthesis and characterization of derivatives incorporating triazoloquinazoline structures have shown good potency in antibacterial activities. Such studies are crucial for identifying new compounds that can be further developed into antimicrobial agents, showcasing the potential health-related applications of these chemical structures (Pokhodylo et al., 2021).
Propiedades
IUPAC Name |
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-13(2)10-11-25-19(28)16-9-8-14(18(27)22-15-6-4-3-5-7-15)12-17(16)26-20(25)23-24-21(26)29/h8-9,12-13,15H,3-7,10-11H2,1-2H3,(H,22,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIAOMXZXLYHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NNC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-isopentyl-5-oxo-1-thioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

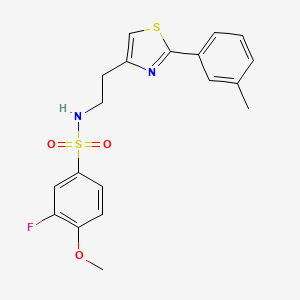
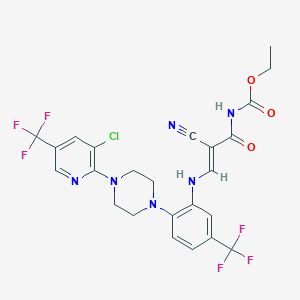
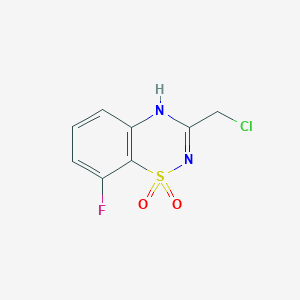
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2702749.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702755.png)

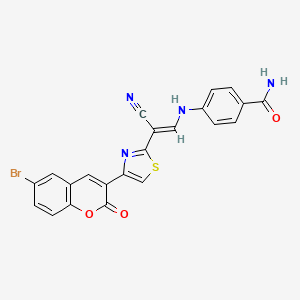

![1-[(4-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B2702761.png)
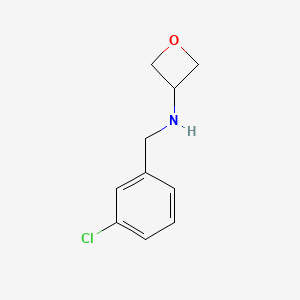
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2702764.png)
